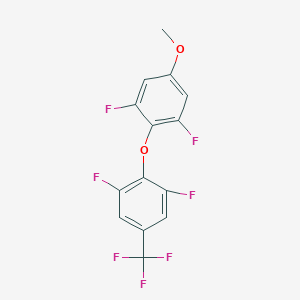
2-(2,6-Difluoro-4-methoxy-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-Difluoro-4-methoxy-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a synthetic organic compound characterized by the presence of multiple fluorine atoms and a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluoro-4-methoxy-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. Common synthetic routes may include:
Halogenation: Introduction of fluorine atoms into the aromatic ring using reagents like fluorine gas or other fluorinating agents.
Etherification: Formation of the methoxy group through the reaction of a phenol derivative with a methylating agent such as dimethyl sulfate or methyl iodide.
Coupling Reactions: Use of coupling reactions like Suzuki or Heck coupling to link different aromatic rings.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts like palladium or nickel to facilitate coupling reactions.
Solvents: Selection of appropriate solvents to ensure solubility and reactivity of intermediates.
Temperature and Pressure: Control of reaction temperature and pressure to optimize reaction rates and selectivity.
化学反应分析
Types of Reactions
2-(2,6-Difluoro-4-methoxy-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: Fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: Further coupling reactions can be used to create more complex structures.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction can lead to changes in the oxidation state of the compound.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of new pharmaceuticals or agrochemicals.
Medicine: Investigation of its biological activity and potential therapeutic effects.
Industry: Use in the development of new materials with unique properties.
作用机制
The mechanism of action of 2-(2,6-Difluoro-4-methoxy-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting various biochemical pathways. The presence of fluorine atoms can enhance the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
- 2-(2,6-Difluoro-4-methoxy-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific arrangement of fluorine atoms and the presence of a methoxy group. This structure can impart unique chemical and physical properties, making it valuable for various applications.
属性
分子式 |
C14H7F7O2 |
|---|---|
分子量 |
340.19 g/mol |
IUPAC 名称 |
2-(2,6-difluoro-4-methoxyphenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H7F7O2/c1-22-7-4-10(17)13(11(18)5-7)23-12-8(15)2-6(3-9(12)16)14(19,20)21/h2-5H,1H3 |
InChI 键 |
MXXQJBVPNYTQSK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C(=C1)F)OC2=C(C=C(C=C2F)C(F)(F)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Nitro-5-[4-(piperidin-1-yl)piperidin-1-yl]aniline](/img/structure/B14080909.png)

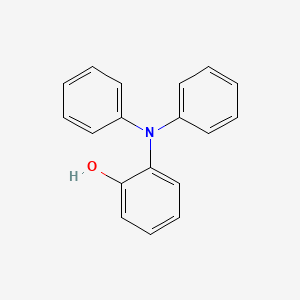
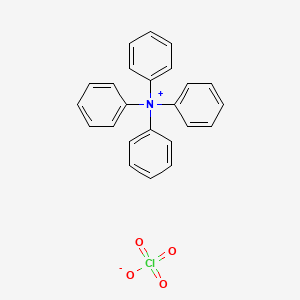
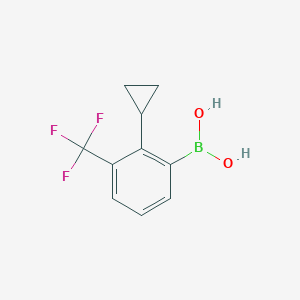
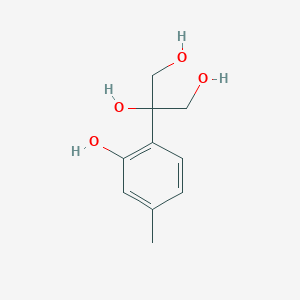
![6-[[14,41-Dichloro-21-[3-(dimethylamino)propylcarbamoyl]-17,24,29,42,47-pentahydroxy-51-(methylamino)-19,35,38,52,54,58-hexaoxo-26-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,12,45-trioxa-20,34,37,53,55,59-hexazaundecacyclo[37.14.2.22,5.213,16.218,33.17,11.128,32.140,44.146,50.09,36.022,27]pentahexaconta-2(65),3,5(64),7(63),8,10,13,15,22(27),23,25,28,30,32(60),40,42,44(57),46,48,50(56),61-henicosaen-63-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid;hydrochloride](/img/structure/B14080951.png)
![9-(5-Methyl-1,2-oxazol-3-yl)-8-(pyridin-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14080961.png)
![2-Oxabicyclo[2.2.1]heptan-5-ol](/img/structure/B14080973.png)
![1-(2,3-Dimethoxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080977.png)
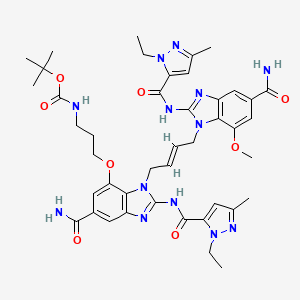
![2,4,10,12-tetramethyl-7-N,15-N,15-N-tris[(1S)-1-phenylethyl]-7-N-[(1R)-1-phenylethyl]-6,8,14,16-tetraoxa-7,15-diphosphatetracyclo[7.7.2.05,17.013,18]octadeca-1(17),2,4,9,11,13(18)-hexaene-7,15-diamine](/img/structure/B14080984.png)


